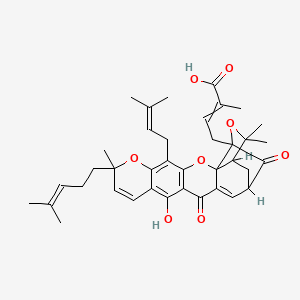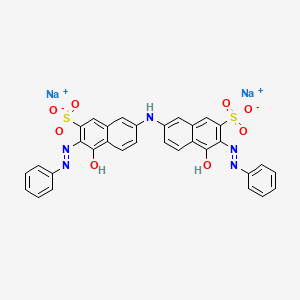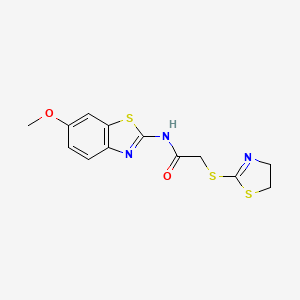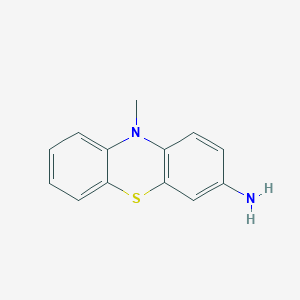
Gambogicacid
Descripción general
Descripción
Gambogicacid is a natural product found in Garcinia, Garcinia hanburyi, and Garcinia morella with data available.
Aplicaciones Científicas De Investigación
1. Anti-Cancer Potential
Gambogic Acid (GA) has been extensively studied for its anti-cancer properties. It exhibits various biological activities, including anti-cancer effects through mechanisms such as inducing apoptosis, autophagy, cell cycle arrest, and inhibiting invasion, metastasis, and angiogenesis. GA's efficacy in cancer treatment has been enhanced using nanometer drug delivery systems, forming micelles, nanoparticles, nanofibers, etc. (Liu, Chen, Lin, & Li, 2020).
2. Inhibition of Glioblastoma Growth
GA has demonstrated potent anti-cancer activity for glioblastoma. It can pass the blood-brain barrier and induce apoptosis of rat C6 glioma cells in vitro by triggering the intrinsic mitochondrial pathway of apoptosis. In vivo studies revealed that GA significantly reduces tumor volumes by antiangiogenesis and apoptotic induction of glioma cells (Qiang et al., 2008).
3. Therapeutic Potential in Various Cancers
GA, a xanthone structure, has inherent anti-cancer properties and is discussed as a pertinent candidate for anti-cancer drug development due to its molecular mechanisms underlying targets that are liable for effective anti-cancer activity (Banik et al., 2018).
4. Tissue-Specific Proteasome Inhibitor
GA acts as a prodrug and gains proteasome-inhibitory function after being metabolized by intracellular CYP2E1. It provides tissue-specific proteasome inhibition and tumor-specific toxicity, significant for designing novel strategies for cancer treatment (Li et al., 2013).
5. Anti-Angiogenesis and Anti-Tumor Properties
GA inhibits angiogenesis and prostate tumor growth by suppressing vascular endothelial growth factor receptor 2 signaling, indicating its potential as a drug candidate in cancer therapy through angioprevention with low chemotoxicity (Yi et al., 2008).
6. Ameliorating Diabetic Retinopathy
GA has shown beneficial effects in ameliorating diabetes-induced retinal angiogenesis, offering potential as a drug for treating diabetic retinopathy (Cui, Gong, Hu, Cai, & Chen, 2018).
7. Nanoparticle-Enhanced Drug Delivery
GA-loaded biomimetic nanoparticles have been studied for colorectal cancer treatment. They retain and improve GA's antitumor efficacy with relatively lower toxicity compared to free GA, showing strong clinical application prospects (Zhang et al., 2017).
Propiedades
IUPAC Name |
4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Guttiferin | |
CAS RN |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)


![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)

![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide](/img/structure/B1205246.png)